Ethanol, 2-(pentafluoroethoxy)-
Overview
Description
Ethanol, 2-(pentafluoroethoxy)- is a chemical compound with the molecular formula C4H5F5O2 . It contains a total of 15 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of Ethanol, 2-(pentafluoroethoxy)- includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains total 15 bond(s); 10 non-H bond(s), 3 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .
Scientific Research Applications
Renewable Energy and Hydrogen Production
A significant application of ethanol derivatives, including Ethanol, 2-(pentafluoroethoxy)-, is in the realm of renewable energy, particularly in the production of hydrogen. Hydrogen production through the reforming of bio-ethanol represents a promising method for generating clean energy from renewable resources. The process involves the catalytic reforming of ethanol, where catalysts like Rh and Ni play a pivotal role. The use of suitable catalyst supports, such as MgO, ZnO, CeO2, and La2O3, enhances ethanol dehydrogenation and inhibits dehydration, crucial for efficient hydrogen production. This method shows potential for future fuel cell applications, highlighting the importance of Ethanol, 2-(pentafluoroethoxy)-, in developing sustainable energy solutions (Ni, Leung, & Leung, 2007).
Environmental Impact and Biofuels
The use of ethanol-based compounds in diesel engines, as biofuels, has gained attention due to their potential to reduce exhaust emissions and improve engine efficiency. Research into ethanol-diesel fuel blends has focused on properties such as blend stability, viscosity, lubricity, and their effects on engine performance, emissions, and durability. Ethanol's oxygenated nature can significantly reduce particulate emissions in compression-ignition engines, making it an attractive alternative fuel. This research underscores the environmental benefits of Ethanol, 2-(pentafluoroethoxy)-, in mitigating pollution and contributing to cleaner combustion processes (Hansen, Zhang, & Lyne, 2005).
Biochemical Processes and Industrial Applications
Ethanol, 2-(pentafluoroethoxy)-, also finds applications in biochemical processes, such as the purification of Chinese medicine concentrates through ethanol precipitation. This process is vital for isolating bioactive components efficiently, highlighting the compound's role in pharmaceutical and medicinal chemistry. The ongoing research aims to deepen the understanding of ethanol precipitation mechanisms and its impact on the quality of traditional Chinese medicines, demonstrating the compound's significance in enhancing the quality control of pharmaceutical products (Tai, Shen, Luo, Qu, & Gong, 2020).
Mechanism of Action
Target of Action
It is known that ethanol and its derivatives generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Ethanol is known to bind directly to the receptors for acetylcholine, serotonin, gaba, and the nmda receptors for glutamate . It also inhibits NMDA receptor functioning and has bactericidal activity . The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors .
Biochemical Pathways
Ethanol is known to act on various neurotransmitters and can cause structural and functional changes in the brain . It is both a GABA agonist and a glutamate N -methyl- d -aspartate (NMDA) receptor antagonist .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Result of Action
Ethanol is known to cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “Ethanol, 2-(pentafluoroethoxy)-”. It is known that variability in ethanol pharmacokinetics stems from a combination of both genetic and environmental factors .
properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZSPXZHPQSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757140 | |
Record name | 2-(Pentafluoroethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20757140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91324-95-7 | |
Record name | 2-(Pentafluoroethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20757140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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